N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of organochlorine compounds It is characterized by its unique structure, which includes a cyano group, a dihydrocyclopenta[b]thiophene ring, and an isoxazolo[5,4-b]pyridine ring
Preparation Methods
The synthesis of N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common method involves the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine with 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid under specific conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .
Scientific Research Applications
N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications. In medicinal chemistry, it is studied for its potential as an antimicrobial, analgesic, and anti-inflammatory agent. It is also explored for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders. In material science, this compound is investigated for its potential use in the fabrication of light-emitting diodes and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exerting its antimicrobial effects. Additionally, it may modulate the activity of receptors involved in pain and inflammation pathways .
Comparison with Similar Compounds
N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as 2-CHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-DIETHYLSULFAMOYL-BENZAMIDE and 3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide These compounds share similar structural features but differ in their functional groups and specific applications
Properties
Molecular Formula |
C22H16N4O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H16N4O2S/c1-12-10-15(18-19(26-28-21(18)24-12)13-6-3-2-4-7-13)20(27)25-22-16(11-23)14-8-5-9-17(14)29-22/h2-4,6-7,10H,5,8-9H2,1H3,(H,25,27) |
InChI Key |
GJEICPIYJGGZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=C(C5=C(S4)CCC5)C#N |
Origin of Product |
United States |
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